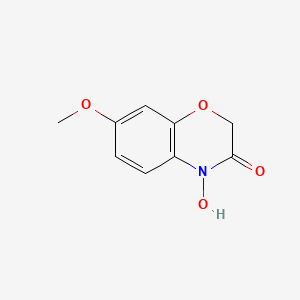

4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

描述

4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: is a heterocyclic organic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms

作用机制

Target of Action

The primary target of the compound 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is an enzyme known as 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This enzyme plays a crucial role in the defense mechanism of young plant parts against pests .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the hydrolysis of the compound, leading to the production of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction is facilitated by the presence of water .

Biochemical Pathways

The compound is involved in the benzoxazinoid biosynthesis pathway . This pathway is significant in plants as it leads to the production of hydroxamic acids from hydroxamic acid glucosides . These hydroxamic acids are crucial for the plant’s defense against pests .

Pharmacokinetics

The enzymatic activity is highly correlated with plant growth , suggesting that the compound’s bioavailability may be influenced by the growth stage of the plant.

Result of Action

The enzymatic action on the compound results in the production of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction contributes to the plant’s defense mechanism against pests .

Action Environment

The enzymatic activity is influenced by environmental factors. For instance, it is reversibly inhibited by micromolar concentrations of Hg 2+ or Ag +, but irreversibly inhibited by alkylation in the presence of urea . Therefore, the compound’s action, efficacy, and stability can be influenced by the presence of these substances in the environment.

生化分析

Biochemical Properties

The compound 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with several enzymes and proteins. For instance, it has been found to interact with the ProDH and 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside βD-glucoside enzymes, playing a crucial role in the defense mechanism of wheat against Fusarium pseudograminearum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It’s involved in enzyme inhibition or activation, which contributes to its overall biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction forms the benzoxazine ring system through a cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions: 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted benzoxazines, quinones, and dihydro derivatives, each with distinct chemical and physical properties.

科学研究应用

Chemistry: In chemistry, 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is used as a building block for synthesizing more complex molecules

Biology: This compound has been studied for its role in plant defense mechanisms. It acts as a precursor to hydroxamic acids, which are known to deter herbivores and pathogens .

Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer properties. These derivatives are being explored for their potential use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and resins. Its ability to form stable structures makes it valuable in producing high-performance materials.

相似化合物的比较

DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one): A closely related compound with similar biological activities.

DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one): Another benzoxazine derivative known for its role in plant defense.

Uniqueness: 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and hydroxyl group at the 4-position contribute to its reactivity and effectiveness in various applications.

属性

IUPAC Name |

4-hydroxy-7-methoxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-6-2-3-7-8(4-6)14-5-9(11)10(7)12/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMLVQPDSTZQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220160 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69884-05-5 | |

| Record name | 4-Hydroxy-7-methoxy-1,4-benzoxazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69884-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-methoxy-1,4-benzoxazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069884055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-7-METHOXY-1,4-BENZOXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH8Y7KQK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of 4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)?

A: DIMBOA, often found in its glucosylated form (DIMBOA-Glc), is a key benzoxazinoid defense chemical in maize (Zea mays) and other grasses [, , ]. It plays a crucial role in protecting seedlings and young plants from herbivores, pests, and pathogens [].

Q2: How does DIMBOA exert its protective effects?

A: Upon plant damage, DIMBOA-Glc is hydrolyzed by specific β-glucosidases, releasing the active DIMBOA aglycone [, ]. This aglycone has been shown to have toxic and deterrent effects on various insects and fungi [, ].

Q3: How do plants control the activation of DIMBOA?

A: The activation of DIMBOA is tightly regulated by the activity of β-glucosidase enzymes, such as ZMGlu1 and ZMGlu2 in maize []. These enzymes exhibit substrate specificity, influencing the type and amount of benzoxazinoids hydrolyzed and ultimately affecting the plant's defense response [, , ].

Q4: What are the structural features that determine the specificity of β-glucosidases towards DIMBOA?

A: Crystal structure analysis of ZMGlu1, a maize β-glucosidase, revealed that the aglycone specificity is determined by a specific binding pocket formed by several amino acid residues []. These residues, including Trp-378, Phe-198, Phe-205, and Phe-466, interact with the DIMBOA aglycone through stacking and hydrophobic interactions [].

Q5: Can the specificity of β-glucosidases be modified?

A: Research has demonstrated that altering specific amino acid residues in the aglycone binding site of β-glucosidases can change their substrate specificity [, ]. For example, replacing specific peptide sequences in the maize β-glucosidase (Glu1) with those from the sorghum β-glucosidase (Dhr1) enabled Glu1 to hydrolyze dhurrin, a substrate not normally recognized by Glu1 [].

Q6: How do the concentrations of DIMBOA and other benzoxazinoids vary in plants?

A: Studies on wheat varieties revealed that benzoxazinoid concentrations, including DIMBOA, vary significantly between cultivars and across different growth stages [, ]. Generally, concentrations are highest in early growth stages and decline as the plant matures []. Factors like environmental conditions and agricultural practices may also impact benzoxazinoid levels, but the inherent genetic differences between cultivars seem to be the primary determinant [].

Q7: How are benzoxazinoids, like DIMBOA, studied and quantified in plants?

A: Advanced analytical techniques, such as pressurized liquid extraction (PLE) coupled with solid-phase extraction and liquid chromatography-electrospray mass spectrometry (LC-MS/MS), are employed to extract, separate, and quantify individual benzoxazinoid compounds from plant samples []. This method allows for accurate detection and quantification of various benzoxazinoids, including DIMBOA and its glucosylated form [].

Q8: Can benzoxazinoids exuded by one plant influence neighboring plants?

A: Recent research demonstrated that rye (Secale cereale) plants exude significant amounts of DIMBOA-Glc, particularly when co-cultivated with hairy vetch (Vicia villosa) []. Interestingly, the neighboring hairy vetch plants were found to absorb the exuded DIMBOA-Glc through their roots and translocate it to their shoots, indicating potential plant-plant communication and interaction mediated by benzoxazinoids [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。